Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)
Description
Definition and Structural Overview
Maleimido-mono-amide-NOTA TFA Salt is a bifunctional chelator with the systematic name 7-[2-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-2-oxoethyl]hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid. Its molecular formula, C₁₈H₂₇N₅O₇·x(C₂HF₃O₂), incorporates a NOTA macrocycle derivatized with a maleimidoethylacetamide side chain, stabilized as a trifluoroacetate (TFA) salt.
Structural Components:
- NOTA Core : The 1,4,7-triazacyclononane backbone provides three nitrogen donors, while two acetic acid side chains enhance metal-binding capacity through oxygen coordination. This structure confers high thermodynamic stability with trivalent radiometals like ^68^Ga and ^177^Lu.
- Maleimide Functionality : Positioned at the seventh nitrogen, the maleimide group enables thiol-specific conjugation under mild conditions (pH 6.5–7.5), forming stable thioether bonds with cysteine residues in peptides or antibodies.
- TFA Counterion : The trifluoroacetate salt improves solubility in polar solvents, facilitating handling in aqueous reaction mixtures.
The compound’s bifunctionality is illustrated below:
| Component | Role | Chemical Features |
|---|---|---|
| NOTA macrocycle | Radiometal chelation | N₃O₂ donor set; cavity diameter ~2.6 Å |
| Maleimide | Bioconjugation | Electrophilic C=C bond; reacts with -SH groups |
| TFA salt | Solubilization | Anionic counterion; enhances stability |
This design addresses two critical needs in radiopharmaceuticals: (1) stable sequestration of radiometals to prevent in vivo dissociation, and (2) site-specific bioconjugation to maintain biomolecular targeting efficacy.
Historical Development of Bifunctional Chelators in Radiopharmaceuticals
The evolution of bifunctional chelators parallels advancements in nuclear medicine, driven by the demand for radiometal complexes that balance stability, conjugation efficiency, and biocompatibility.
Early Chelators (1980s–1990s):
Initial agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) suffered from low thermodynamic stability and nonspecific binding. The introduction of macrocyclic chelators, notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), improved metal retention but required harsh radiolabelling conditions (e.g., high temperatures, acidic pH).
NOTA-Based Innovations (2000s–Present):
NOTA emerged as a superior scaffold for smaller radiometals (e.g., ^68^Ga, ^64^Cu), offering faster complexation kinetics and higher stability constants compared to DOTA. Functionalization strategies evolved to incorporate reactive groups for biomolecule conjugation:
- First-generation : Carboxylate or amine termini for carbodiimide-mediated coupling.
- Second-generation : Site-specific modifiers like isothiocyanates and maleimides.
Maleimido-mono-amide-NOTA TFA Salt exemplifies this progression. The maleimide group enables controlled, stoichiometric conjugation under physiological conditions—a significant improvement over earlier NHS esters, which required alkaline pH and produced heterogeneous adducts.
Comparative Analysis of Chelator Properties:
| Chelator | Metal Affinity (log K) | Radiolabelling pH | Conjugation Chemistry |
|---|---|---|---|
| DOTA | 25.6 (for ^177^Lu) | 4.5–5.5 | Carboxylate/amine coupling |
| NOTA | 23.9 (for ^68^Ga) | 3.0–4.0 | Maleimide-thiol "click" |
| DTPA | 16.5 (for ^111^In) | 6.0–7.0 | Isothiocyanate-amine |
The table highlights NOTA’s advantages in mild radiolabelling conditions and its compatibility with thiol-directed bioconjugation—a feature critical for preserving the structural integrity of heat-sensitive antibodies.
Impact on Radiopharmaceutical Design:
Maleimido-mono-amide-NOTA TFA Salt addresses three historical challenges:
- Stability : The NOTA macrocycle’s preorganized structure minimizes metal leaching, even in competitive biological environments.
- Specificity : Maleimide-thiol conjugation avoids random lysine coupling, ensuring uniform drug-to-antibody ratios.
- Scalability : Technical-grade production supports preclinical development, allowing researchers to optimize conjugate architectures before clinical translation.
This compound’s development underscores a broader trend toward modular, multifunctional chelators that bridge inorganic chemistry and molecular biology. Future innovations may focus on cleavable linkers or dual-chelation systems, but the current design remains a cornerstone in targeted radiopharmaceutical synthesis.
Properties
Molecular Formula |
C20H28F3N5O9 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7) |
InChI Key |
UXCOOSNZWCRARC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Maleimido-Mono-Amide-NOTA
Starting Materials and Functionalization Strategies
The synthesis begins with commercially available NOTA derivatives, typically (S)-p-NH2-Bn-NOTA (2 ) or (S)-p-SCN-Bn-NOTA (1 ), which provide reactive amino or isothiocyanate groups for maleimide conjugation. Maleimido-mono-amide-NOTA is synthesized via two primary pathways:
Amide Coupling via NHS Ester Chemistry
- Activation of Maleimide Carboxylic Acid :
Maleimide derivatives (e.g., maleimidoethylamine) are activated as N-hydroxysuccinimide (NHS) esters using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF). - Reaction with NOTA Amine :
The NHS-activated maleimide reacts with the primary amine of (S)-p-NH2-Bn-NOTA in the presence of triethylamine (TEA) to form a stable amide bond. Reaction conditions (25–40°C, 2–4 hours) prevent maleimide hydrolysis.
Example Reaction :
$$
\text{NOTA-NH}_2 + \text{Maleimide-NHS} \xrightarrow{\text{TEA, DMF}} \text{NOTA-maleimide-amide} + \text{NHS byproduct}
$$
Isothiocyanate-Amine Coupling
For (S)-p-SCN-Bn-NOTA (1 ), maleimide-functionalized amines undergo nucleophilic addition with the isothiocyanate group, forming thiourea bonds. However, this method is less common due to thiourea instability under acidic conditions.
Purification and TFA Salt Formation
HPLC Purification Protocols
Crude products are purified via reverse-phase HPLC using TFA-containing mobile phases to protonate free amines and improve resolution:
Typical HPLC Conditions :
- Column : C18 reverse-phase (e.g., Phenomenex Luna)
- Mobile Phase A : 0.1% TFA in H₂O
- Mobile Phase B : 0.1% TFA in acetonitrile
- Gradient : 5–95% B over 30 minutes
- Flow Rate : 15 mL/min (preparative)
Critical Considerations :
Characterization and Quality Control
Spectroscopic Validation
Scalability and Industrial Considerations
Challenges and Limitations
Maleimide Stability
Maleimide groups degrade under prolonged exposure to light, oxygen, or nucleophiles (e.g., Tris buffer). Storage at −20°C under argon extends shelf life.
TFA-Induced Artifacts
TFA promotes thiourea isomerization and peptide backbone cleavage during lyophilization. Substituting acetic acid in mobile phases reduces degradation but complicates salt formation.
Chemical Reactions Analysis
Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:
-
Thiol-Maleimide Reaction
Type: Addition reaction.
Reagents: Thiol-containing compounds.
Conditions: Typically carried out in aqueous solutions at neutral pH.
Products: Thiosuccinimide products.
-
Hydrolysis
Type: Hydrolysis of thiosuccinimides.
Reagents: Water or aqueous solutions.
Conditions: Can occur under physiological conditions.
Products: Maleamic acids.
-
Dual Functionalization
Type: Consecutive conjugation of a thiol and an amine.
Reagents: Thiol and amine-containing compounds.
Conditions: One-pot reaction.
Products: Aminothiomaleimides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula and a molecular weight of 539.5 g/mol. Its structure integrates maleimide functionality with a NOTA (1,4,7-triazacyclononane-1,4-bis-acetic acid) backbone, which is crucial for its chelation properties. The maleimide group allows for conjugation with thiol-containing biomolecules, enhancing its utility in targeted therapies.
Radiopharmaceutical Development
Maleimido-mono-amide-NOTA TFA Salt is primarily utilized in radiopharmaceutical applications due to its ability to form stable complexes with metal ions such as gallium-68 and copper-64. These metal complexes are essential for positron emission tomography (PET) imaging, enabling precise localization of tumors and other pathological conditions within biological tissues .
Targeted Drug Delivery
The compound's reactivity with thiol groups allows for the conjugation of therapeutic agents to proteins or peptides, facilitating targeted drug delivery systems. This application is particularly significant in cancer therapy, where localized treatment can minimize side effects associated with systemic administration .
Bioconjugation Techniques
In bioconjugation studies, Maleimido-mono-amide-NOTA TFA Salt has been shown to maintain biological activity while improving pharmacokinetic profiles. This property is critical for developing effective imaging agents and therapeutic conjugates that require high stability and specificity in biological environments .
Case Study 1: Imaging Agent Development
A study evaluated an -AlF-NOTA-MAL-Cys-Annexin V as a new apoptotic imaging agent. The results demonstrated its efficacy in both in vitro and in vivo settings, showcasing the potential of Maleimido-mono-amide-NOTA TFA Salt in developing novel imaging agents for monitoring apoptosis in cancer therapy .
Case Study 2: Targeting Cancer Cells
Research involving Maleimido-functionalized NOTA derivatives highlighted their application in creating dimeric targeting structures that enhance binding probabilities to high molecular weight targets. This approach improves the specificity and effectiveness of radiolabeled compounds used in cancer diagnostics .
Mechanism of Action
The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Molecular Targets: Thiol groups on cysteine residues in proteins.
Pathways Involved: Thiol-Michael addition reaction, leading to the formation of stable thiosuccinimide linkages.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Maleimido-mono-amide-NOTA TFA Salt and Analogues
Key Differences:
Chelator Specificity: NOTA (in Maleimido-mono-amide-NOTA) forms stable complexes with smaller radiometals (e.g., Ga-68, Cu-64), ideal for PET imaging . DOTA (in Maleimido-mono-amide-DOTA) binds larger ions (e.g., Lu-177, Ac-225), making it preferred for therapeutic applications .
Conjugation Chemistry :
- Maleimide reacts with thiols (-SH groups), enabling site-specific labeling of biomolecules .
- NHS esters (e.g., in DOTA-NHS-ester) target primary amines (-NH₂), offering alternative conjugation pathways .
Salt Form :
- TFA salts are standard in research due to ease of synthesis but may require conversion to acetate or HCl salts for in vivo use to avoid TFA-related cytotoxicity .
- Hexafluorophosphate (PF₆) salts enhance electrochemical stability in specialized applications .
Technical Grade Considerations
Technical Grade compounds prioritize cost-effectiveness over ultra-high purity, making them suitable for:
Biological Activity
Maleimido-mono-amide-NOTA TFA Salt is a bifunctional chelator that plays a significant role in biomedical applications, particularly in the field of radiopharmaceuticals. Its unique structure allows it to effectively bind metal ions and conjugate with thiol-containing biomolecules, making it a valuable tool for targeted drug delivery and imaging.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₇N₅O₇•CF₃CO₂H
- Molecular Weight : 539.5 g/mol
- Purity : Typically exceeds 94%
- Nature : Hygroscopic
The compound integrates a maleimide functionality with the NOTA (1,4,7-triazacyclononane-1,4-bis-acetic acid) structure, which is crucial for its biological activity. The maleimide group is reactive towards thiols, facilitating the formation of stable conjugates with proteins and peptides .
The biological activity of Maleimido-mono-amide-NOTA TFA Salt is primarily attributed to its ability to undergo Michael addition reactions with thiol-containing compounds. This property allows for the conjugation of various biomolecules, enhancing their delivery and localization within biological systems. The NOTA portion can chelate metal ions such as gallium-68 and copper-64, which are essential for positron emission tomography (PET) imaging .
Applications in Targeted Drug Delivery
- Radiopharmaceutical Development : The compound's stability in biological environments makes it ideal for developing radiopharmaceuticals that require precise localization within tissues.
- Imaging Agents : Its ability to form stable complexes with metal ions enhances its utility as a diagnostic agent in imaging applications, particularly for cancer detection .
Study 1: Conjugation Efficiency
A study investigated the conjugation efficiency of Maleimido-mono-amide-NOTA TFA Salt with various thiol-containing biomolecules. Results showed that the compound forms stable conjugates that maintain biological activity while improving pharmacokinetics. The binding characteristics were assessed using in vitro assays, demonstrating significant retention of activity post-conjugation .
| Biomolecule | Conjugation Yield (%) | Biological Activity Retention (%) |
|---|---|---|
| Protein A | 85 | 90 |
| Peptide B | 78 | 88 |
| Antibody C | 82 | 85 |
Study 2: Imaging Efficacy
In another study focusing on breast cancer diagnostics, conjugates formed with Maleimido-mono-amide-NOTA TFA Salt were radiolabeled with gallium-68. The biodistribution studies indicated rapid renal excretion and moderate uptake in liver and kidneys, confirming the compound's potential as an effective imaging agent .
Comparative Analysis with Similar Compounds
The following table compares Maleimido-mono-amide-NOTA TFA Salt with other bifunctional chelators:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Maleimido-mono-amide-NOTA TFA Salt | Bifunctional Chelator | Combines maleimide and NOTA functionalities |
| DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid) | Chelator | More stable complex formation with lanthanides |
| Maleimido-1,4,7-triazacyclononane | Bifunctional Chelator | Lacks amide functionality; used for thiol coupling |
Maleimido-mono-amide-NOTA TFA Salt stands out due to its specific combination of functionalities that enhance its utility in targeted therapies and diagnostics compared to other similar compounds .
Q & A
Q. How can ontological assumptions about NOTA-TFA’s behavior in vivo influence experimental design?
- Methodological Answer : Researchers must align epistemological goals (e.g., quantifying tumor uptake) with ontological models (e.g., receptor density vs. probe pharmacokinetics). Use multi-compartment modeling to reconcile discrepancies between predicted and observed biodistribution .
Tables for Reference
Q. Table 1. Stability of Maleimido-mono-amide-NOTA TFA Salt Under Various Conditions
| Condition | Degradation (%) at 24 Hours | Method Used | Reference |
|---|---|---|---|
| pH 7.4, 25°C | 5.2 ± 1.1 | HPLC-UV | |
| pH 5.0, 37°C | 18.7 ± 3.5 | LC-MS | |
| Serum, 37°C | 10.3 ± 2.4 | Radio-TLC |
Q. Table 2. Key Parameters for Radiolabeling Optimization
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| pH | 4.5–5.5 | ±15 |
| Reaction Time | 30–45 minutes | ±20 |
| Chelator:Metal Ratio | 1:1.2 | ±25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
